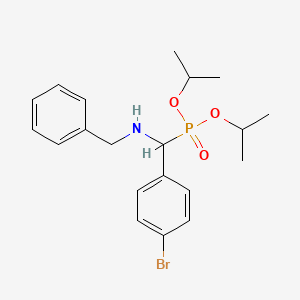
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine, also known as Compound A, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a phosphoramidate prodrug that can be selectively activated by enzymes to release the active form of the drug.
作用機序
The mechanism of action of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A involves the selective activation of the prodrug by enzymes that are overexpressed in cancer cells. Once activated, this compound A inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. In addition, this compound A has been shown to induce the expression of several tumor suppressor genes, including p53 and p21.
実験室実験の利点と制限
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has several advantages for lab experiments. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a useful tool for cancer research. In addition, its selective targeting of cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. However, there are also some limitations to the use of this compound A in lab experiments. Its synthesis is complex and time-consuming, which may limit its availability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A. One area of research could focus on the development of more efficient synthesis methods for this compound A, which would increase its availability for research purposes. Another area of research could focus on the identification of the enzymes that are responsible for the selective activation of this compound A in cancer cells, which would provide insight into its mechanism of action. Finally, research could also focus on the development of new prodrugs based on the structure of this compound A, which could lead to the discovery of new and more potent anticancer agents.
合成法
The synthesis of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A involves several steps, including the reaction of 4-bromobenzaldehyde with benzylamine to form N-benzyl-4-bromobenzylamine, followed by the reaction of this intermediate with diisopropylphosphoramidic chloride to form N-benzyl-4-bromobenzylphosphoramidate. Finally, the reaction of this intermediate with diisopropylethylamine results in the formation of this compound A.
科学的研究の応用
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound A has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrNO3P/c1-15(2)24-26(23,25-16(3)4)20(18-10-12-19(21)13-11-18)22-14-17-8-6-5-7-9-17/h5-13,15-16,20,22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFPXQYPDKOLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

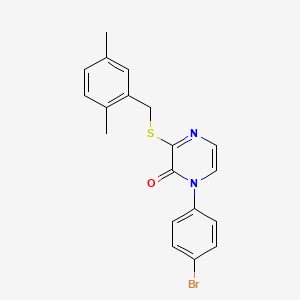
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
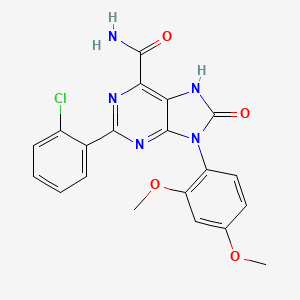
![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)
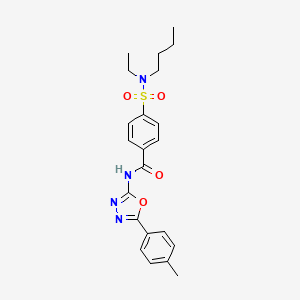

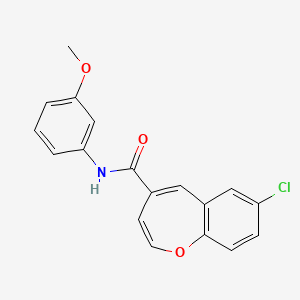
![2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2900037.png)

![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)

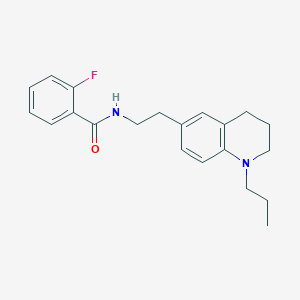
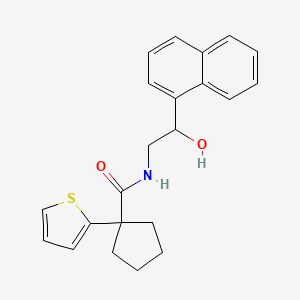
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)